An In-depth Technical Guide to 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (CAS 2384721-80-4)
An In-depth Technical Guide to 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (CAS 2384721-80-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry and materials science. Given its relatively recent emergence, this document synthesizes available data and provides expert insights based on analogous chemical structures to empower researchers in their discovery and development endeavors.
Introduction: A Molecule of Emerging Interest
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde belongs to a class of highly functionalized aromatic compounds. The unique combination of a chloro, a difluoromethoxy, a nitro, and an aldehyde group on a benzene ring makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups, coupled with the reactivity of the aldehyde, suggests its utility as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The difluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2]
Physicochemical and Structural Properties
While experimental data for 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is not extensively documented, we can infer its properties from available data and analysis of its constituent functional groups.
Table 1: Physicochemical and Structural Data
| Property | Value | Source/Method |
| CAS Number | 2384721-80-4 | - |
| Molecular Formula | C8H4ClF2NO4 | PubChem[3] |
| Molecular Weight | 251.57 g/mol | PubChem[3] |
| Appearance | Expected to be a white to yellow powder or crystals. | Inferred from similar compounds[4] |
| SMILES | C1=C(C(=CC(=C1[O-])OC(F)F)Cl)C=O | PubChem[3] |
| InChI | InChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H | PubChem[3] |
| Predicted XlogP | 2.8 | PubChem[3] |
Structural Diagram:
Caption: A proposed multi-step synthesis pathway.
Experimental Protocol (Hypothetical):
This protocol is a conceptual outline and requires laboratory optimization.
Step 1: Nitration of 2-Chloro-4-fluorotoluene [5]1. Dissolve 2-chloro-4-fluorotoluene in a suitable organic solvent (e.g., 1,2-dichloroethane). 2. Slowly add concentrated sulfuric acid while cooling the mixture to approximately 0°C. 3. Portion-wise, add potassium nitrate to the reaction mixture, maintaining the temperature between 0-10°C. 4. Stir the reaction for several hours, monitoring its progress by Thin Layer Chromatography (TLC). 5. Upon completion, pour the reaction mixture into ice water and separate the organic layer. 6. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. 7. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-4-fluoro-5-nitrotoluene.
Step 2: Bromination [5]1. Dissolve the product from Step 1 in 1,2-dichloroethane. 2. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO). 3. Reflux the mixture, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture and filter to remove succinimide. 5. Wash the filtrate and concentrate to yield 1-(bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene.
Step 3: Hydrolysis and Oxidation [5]1. Dissolve the brominated intermediate in ethanol. 2. Add hydrogen peroxide and heat the mixture. 3. Monitor the formation of the aldehyde by TLC. 4. Upon completion, perform an appropriate workup to isolate 2-chloro-4-fluoro-5-nitrobenzaldehyde.
Step 4: Difluoromethoxylation This step is the most speculative and would require significant process development. A potential route could involve a nucleophilic aromatic substitution of the fluorine atom with a difluoromethoxide equivalent, although the presence of other electron-withdrawing groups might complicate this transformation.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic signature is crucial for the characterization of a novel compound.
¹H NMR (Predicted):
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Aldehyde proton (-CHO): A singlet is expected around 10.4 ppm. [6]* Aromatic protons: Two doublets are anticipated in the aromatic region (7.5-8.7 ppm), showing coupling to each other. [6]* Difluoromethoxy proton (-OCHF₂): A triplet is expected around 6.5-7.5 ppm due to coupling with the two fluorine atoms.
¹³C NMR (Predicted):
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Carbonyl carbon (-CHO): A signal is expected around 185-195 ppm.
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Aromatic carbons: Multiple signals will appear in the 110-160 ppm range.
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Difluoromethoxy carbon (-OCHF₂): A triplet is expected around 115-125 ppm due to one-bond coupling with the fluorine atoms.
Mass Spectrometry (Predicted): [3]High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
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[M+H]⁺: 251.98697 m/z
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[M+Na]⁺: 273.96891 m/z
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[M-H]⁻: 249.97241 m/z
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is not available, the safety precautions should be based on structurally related hazardous compounds like 2-chloro-5-nitrobenzaldehyde. [7][8] Hazard Identification (Inferred):
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Causes skin irritation. [7]* Causes serious eye irritation. [7]* May cause respiratory irritation. [7] Recommended Precautions:
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Handle in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling.
Potential Applications in Research and Development
The multifaceted reactivity of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde positions it as a valuable scaffold for:
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Medicinal Chemistry: The aldehyde can be a precursor for the synthesis of heterocycles or can be reductively aminated to introduce diverse side chains. The nitro group can be reduced to an amine, providing another point for chemical modification. The chloro and difluoromethoxy groups can modulate the pharmacokinetic properties of a lead compound. [9]* Agrochemicals: Many commercial herbicides and pesticides contain substituted nitroaromatic cores. [1]* Materials Science: The aromatic and polar nature of the molecule could be exploited in the design of novel organic materials.
Conclusion
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is a chemical entity with significant potential for innovation in the life sciences and material sciences. While direct experimental data remains to be fully elucidated, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic strategies and predicted analytical data offer a starting point for the synthesis and characterization of this and related molecules. As with any novel chemical, all handling and reactions should be conducted with the utmost care and appropriate safety measures.
References
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PubChem. 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 2-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. DNDMH-Mediated Direct Nitration of Aryl Alkenes. Retrieved from [Link]
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PrepChem.com. Synthesis of 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
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Polymer Source. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. Retrieved from [Link]
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MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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ECHA. (2025, September 4). SCIP Factsheet. Retrieved from [Link]
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RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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